N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex acetamide derivative characterized by:
- A 2,4-difluorophenyl group at the N-terminus.
- A 1,4,8-triazaspiro[4.5]deca-1,3-diene core with a 4-fluorophenyl substituent.
- A thioacetamide linker bridging the spirocyclic system and the difluorophenyl moiety.
This compound’s design integrates fluorine atoms for enhanced metabolic stability and lipophilicity, a spirocyclic framework for conformational rigidity, and a thioether bond to modulate electronic properties. Such features are common in pharmacologically active molecules targeting enzymes or receptors requiring precise steric and electronic complementarity .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4OS/c1-29-10-8-22(9-11-29)27-20(14-2-4-15(23)5-3-14)21(28-22)31-13-19(30)26-18-7-6-16(24)12-17(18)25/h2-7,12H,8-11,13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKJFEQGCDQHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a difluorophenyl group and a triazaspiro structure. The molecular formula is C20H20F2N4S, indicating the presence of fluorine, nitrogen, and sulfur in its composition.
Antifungal Activity
Research has indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, studies have shown that certain derivatives demonstrate comparable or superior antifungal activity against pathogenic species such as Candida albicans and Aspergillus spp. .
The mechanism through which this compound exerts its antifungal effects may involve the inhibition of specific enzymes involved in fungal cell wall synthesis or metabolism. For example, related compounds have been shown to inhibit cytochrome P450 enzymes critical for ergosterol biosynthesis in fungi .
Anti-inflammatory Activity
In addition to antifungal properties, derivatives of this compound have been evaluated for anti-inflammatory activity. Studies have reported that certain analogs effectively inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response . The IC50 values for these compounds indicate their potency in suppressing inflammation.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 22.34 | 28.24 |
| Compound B | 43.69 | 53.83 |
| Compound C | 34.94 | 46.58 |
Case Studies
- Antifungal Evaluation : A study conducted on a series of triazole derivatives found that specific modifications to the structure enhanced antifungal activity significantly compared to traditional agents like fluconazole . The structural similarities with this compound suggest potential for similar enhancements.
- Inflammation Studies : A recent investigation into novel chalcone derivatives demonstrated substantial inhibition of COX-2 activity with certain compounds showing selective action over COX-1 . This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its unique structural features allow it to interact with specific biological targets, making it a candidate for the development of novel pharmaceuticals.
Anticancer Activity
Research has indicated that compounds similar to N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Antiviral Properties
The compound's structural analogs have been explored for their antiviral activities, particularly against viruses like HIV and influenza. The presence of fluorine atoms in the structure enhances its metabolic stability and bioavailability, which are critical for effective antiviral action .
Biological Research Applications
In addition to medicinal uses, this compound is valuable in biological research for understanding molecular interactions and mechanisms of action.
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological macromolecules. These studies help elucidate its binding affinity and specificity towards target proteins involved in disease pathways .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the pharmacological properties of compounds like this compound. By modifying different parts of the molecule and assessing their biological activity, researchers can identify key structural features that enhance efficacy and reduce toxicity .
Data Tables and Case Studies
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
Halogen Effects : Fluorine in the target compound improves metabolic stability and electronegativity compared to chlorine analogues, which may enhance target engagement but reduce solubility .
Spirocyclic Advantage : The 1,4,8-triazaspiro core confers conformational rigidity, likely improving selectivity over flexible analogues like thiazole-based acetamides .
Thioether vs. Ether Linkers : The thioacetamide linker in the target compound may offer better resistance to enzymatic cleavage compared to oxygen-based linkers in naphthofuran derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
